6-alpha-Fluoroisoflupredone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-alpha-Fluoroisoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, fluorinated at the 6 and 9 positions, which enhances its glucocorticoid activity. This compound is primarily used in research settings to study its effects on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-Fluoroisoflupredone typically involves multiple steps, starting from anecortave dehydroacetate. The process includes bromine hydroxyl epoxy, 6-site fluorination, 9-site fluorination, and hydrolysis . Another method involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as Selectfluor®, to form the desired fluorinated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions to minimize impurities and isomers .
Chemical Reactions Analysis
Types of Reactions
6-alpha-Fluoroisoflupredone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the molecule.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-alpha-Fluoroisoflupredone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fluorination reactions and the effects of fluorine substitution on steroid structures.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 6-alpha-Fluoroisoflupredone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The fluorine atoms enhance the compound’s binding affinity and stability, making it more potent than non-fluorinated analogs .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A non-fluorinated analog with similar anti-inflammatory properties but lower potency.
Diflorasone: Another fluorinated corticosteroid with potent anti-inflammatory activity.
Flumethasone: A fluorinated corticosteroid used in veterinary medicine.
Uniqueness
6-alpha-Fluoroisoflupredone is unique due to its dual fluorination at the 6 and 9 positions, which significantly enhances its glucocorticoid activity compared to other similar compounds. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26F2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12?,13?,15?,16?,18-,19-,20-,21-/m0/s1 |
InChI Key |
ABUISBDTYAZRHY-VRSLZVFHSA-N |
Isomeric SMILES |
C[C@]12CC([C@]3(C(C1CC[C@@]2(C(=O)CO)O)CC(C4=CC(=O)C=C[C@@]43C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.